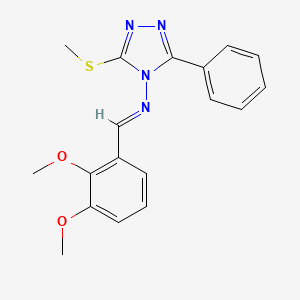![molecular formula C17H13FN4OS B5569572 3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)
3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemically and structurally diverse organic molecules that have been extensively studied for their potential pharmacological activities and unique chemical properties. While the exact compound might not be widely reported, analogs within the thiazolo[3,2-a][1,3,5]triazin-6(7H)-one series and related chemical frameworks have been explored for various synthetic and application-oriented research studies.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step organic reactions, starting from readily available chemical precursors. The process may include the formation of the thiazolo and triazine rings through cyclization reactions, often facilitated by catalysts or under specific conditions to ensure the correct formation of the desired molecular framework. For instance, compounds with related structural features have been synthesized using techniques such as the reaction of arylisothiocyanates with aminothiazole or by employing a one-pot ternary condensation method involving mercaptoacetic acid, o-vanillin, and dicyandiamide along with a catalyst (Thabet et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the molecular conformation, the arrangement of the functional groups, and the overall geometry of the molecule. Studies have shown detailed structural characterization, including crystal and molecular structure reports, highlighting the conformational aspects and the stability of the molecular framework under different conditions (Krishnamurthy et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the prominent research applications of compounds related to 3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves their synthesis for antibacterial purposes. For instance, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as derivatives has been investigated for their antibacterial activity. The compounds demonstrated notable antibacterial effects, highlighting their potential in addressing bacterial infections (Solankee & Patel, 2004).
CDK2 Inhibition and Anti-tumor Activity
Another area of application is in the inhibition of Cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Fluorine-substituted heterobicyclic nitrogen systems containing the 1,2,4-triazine moiety have been synthesized for their potential use in CDK2 inhibition. These compounds were also evaluated for in vitro anti-tumor activity, demonstrating the versatility of these structures in medical research (Makki, Abdel-Rahman, & Aqlan, 2015).
Encapsulation and Organometallic Chemistry
In organometallic chemistry, the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages has been explored. This strategy aims to construct organometallic carceplex prisms with a dangling arm, showcasing the compound's potential in developing novel organometallic structures and their applications in catalysis or molecular recognition (Mattsson et al., 2008).
Antimicrobial and Antifungal Properties
Compounds derived from or related to 3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one have also been synthesized for their potential antimicrobial and antifungal properties. For example, the synthesis and evaluation of new polyheterocyclic systems containing the 1,2,4-triazine moiety have shown significant antimicrobial activity, offering new avenues for the development of antimicrobial agents (Abdel-Monem, 2010).
Eigenschaften
IUPAC Name |
(7Z)-3-(3-fluorophenyl)-7-(pyridin-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-12-4-3-6-14(8-12)21-10-20-17-22(11-21)16(23)15(24-17)9-13-5-1-2-7-19-13/h1-9H,10-11H2/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXWPDYPCVWEW-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2N(CN1C3=CC(=CC=C3)F)C(=O)C(=CC4=CC=CC=N4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N=C2N(CN1C3=CC(=CC=C3)F)C(=O)/C(=C/C4=CC=CC=N4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)
![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)



![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)